Isoquinoline, 1-(1-naphthalenyl)-
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Overview
Description
Isoquinoline, 1-(1-naphthalenyl)- is a heterocyclic aromatic organic compound It consists of an isoquinoline moiety fused with a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the use of aryne intermediates in an aza Diels–Alder reaction. In this method, 1,2,4-triazines act as dienes and aryne intermediates as dienophiles. The reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours. The arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .
Another method involves the Pomeranz-Fritsch synthesis, which starts with the condensation of benzaldehyde with aminoacetaldehyde diethylacetal to form a stable aldimine. The aldimine then cyclizes in a strong acid medium to produce isoquinoline .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired derivative and application.
Chemical Reactions Analysis
Isoquinoline, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Isoquinoline, 1-(1-naphthalenyl)- can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoquinoline, 1-(1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Isoquinoline derivatives have shown potential as bioactive compounds with applications in drug discovery and development.
Medicine: Some isoquinoline derivatives exhibit pharmacological activities, including neuroprotective effects.
Industry: This compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of isoquinoline, 1-(1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The specific mechanism can vary depending on the application. For example, in medicinal chemistry, isoquinoline derivatives may interact with enzymes or receptors to exert their effects .
Comparison with Similar Compounds
Isoquinoline, 1-(1-naphthalenyl)- can be compared with other similar compounds such as quinoline and other isoquinoline derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and applications. For instance, quinoline is commonly used as a solvent in organic synthesis, while isoquinoline derivatives are often explored for their pharmacological activities .
List of Similar Compounds
- Quinoline
- Isoquinoline
- Naphthalene derivatives
Properties
CAS No. |
66920-31-8 |
---|---|
Molecular Formula |
C19H13N |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
1-naphthalen-1-ylisoquinoline |
InChI |
InChI=1S/C19H13N/c1-3-9-16-14(6-1)8-5-11-18(16)19-17-10-4-2-7-15(17)12-13-20-19/h1-13H |
InChI Key |
YGRSXJJORLXYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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